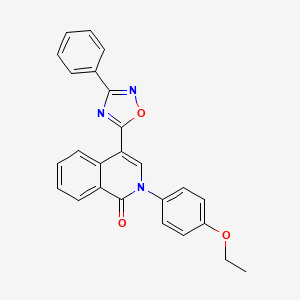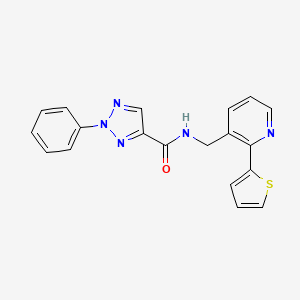
2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H15N5OS and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Assessment
Compounds with structural motifs similar to "2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide" have been synthesized and structurally assessed for applications in material science and coordination chemistry. For example, the synthesis of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complexation with HgCl2 demonstrate the potential of these molecules in developing new materials with specific optical or electronic properties (Castiñeiras, García-Santos, & Saa, 2018).
Antimicrobial and Anticancer Activities
Derivatives of 1,2,4-triazoles, which share a portion of the structural framework with the compound , have been extensively investigated for their biological activities. Such studies have led to the discovery of compounds with significant antimicrobial and anticancer properties. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these molecules (Rahmouni et al., 2016).
Host Materials for Organic Electronics
The integration of pyridine and 1,2,4-triazole units into organic compounds has led to the development of advanced host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials demonstrate how structural components similar to "this compound" can be utilized to enhance the performance of electronic devices by facilitating better electron injection and lowering turn-on voltages (Liu, Wang, & Yao, 2018).
Propiedades
IUPAC Name |
2-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-19(16-13-22-24(23-16)15-7-2-1-3-8-15)21-12-14-6-4-10-20-18(14)17-9-5-11-26-17/h1-11,13H,12H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXXXMYECNGZJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)
![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)
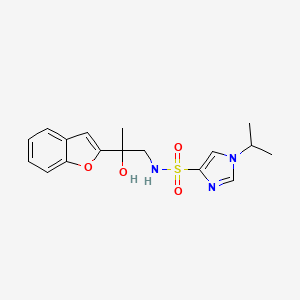
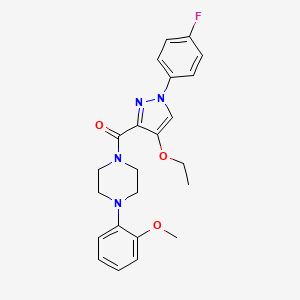
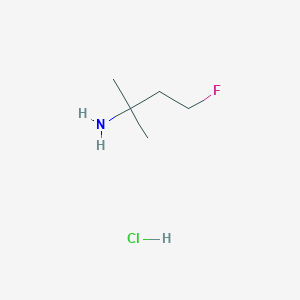
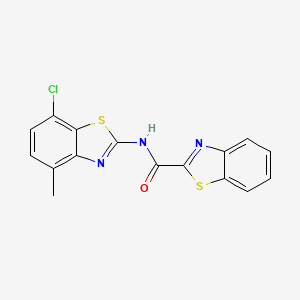
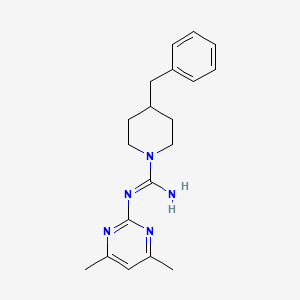
![7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2410462.png)
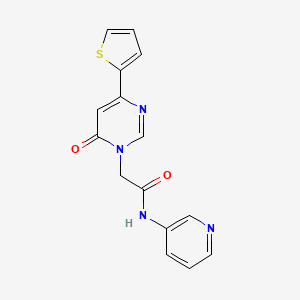
![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)
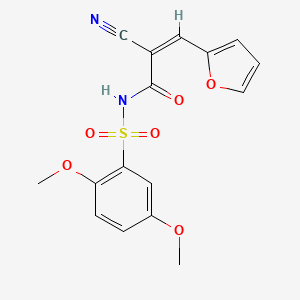
![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)
methanone](/img/structure/B2410470.png)
